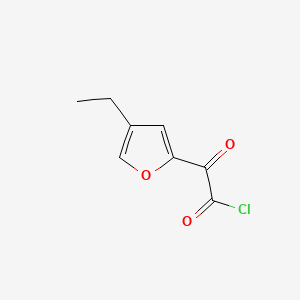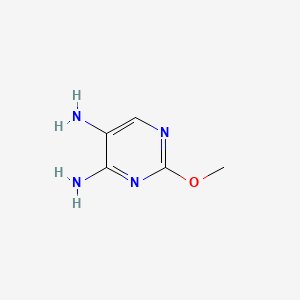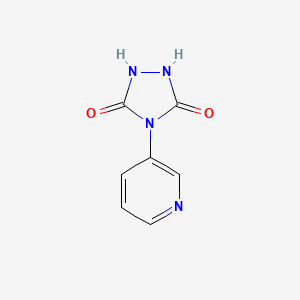
(S,S)-Palonosetron-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-Palonosetron-d3 Hydrochloride, also known as (S,S)-Palonosetron HCl, is a synthetic analog of the naturally occurring neurotransmitter serotonin. It is a potent serotonin 5-HT3 receptor agonist, and has been extensively studied in recent years for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Palonosetron is a type of drug known as a 5-HT3 receptor antagonist, which is commonly used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The “-d3” in “(S,S)-Palonosetron-d3 Hydrochloride” likely refers to a deuterated version of Palonosetron, where certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. Deuterated drugs are a topic of ongoing research, as the replacement of hydrogen with deuterium can potentially alter the drug’s pharmacokinetics and enhance its therapeutic properties.
Drug Delivery Systems
- Application : Solid Lipid Nanoparticles (SLN) are being explored for drug delivery applications . They are considered safe, effective, and scalable, making them valuable tools for delivering a variety of therapeutic agents .
- Methods : The drug is incorporated into the lipid matrix of the nanoparticles, which can then be administered through various routes depending on the desired effect .
- Outcomes : The use of SLN can potentially improve the bioavailability of drugs, control their release, and target them to specific sites in the body .
Pyridinium Salts
- Application : Pyridinium salts are structures found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods : Pyridinium salts can be synthesized through various routes and have diverse reactivities .
- Outcomes : They are important in terms of their synthetic routes, reactivity, and their applications in materials science and biological issues related to gene delivery .
Solid Lipids
- Application : Solid lipids are important in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
- Methods : The drug is incorporated into the solid lipids, which can then be administered through various routes depending on the desired effect .
- Outcomes : The use of solid lipids can potentially improve the bioavailability of drugs, control their release, and target them to specific sites in the body .
Crystal Growth for Optical Applications
- Application : The growth of doped crystals for use in optical applications .
- Methods : Crystals are grown using a slow evaporation technique, and their properties are analyzed using X-ray diffraction, thermal stability tests, and other methods .
- Outcomes : The doped crystals have higher transmission than the pure crystals, and their thermal stability and hardness are also enhanced .
Antimicrobial Activity
- Application : Quaternary ammonium salts (QASs), which may be structurally similar to “(S,S)-Palonosetron-d3 Hydrochloride”, have been studied for their antimicrobial activity .
- Methods : The structure-activity relationship of QASs is investigated, and their antibacterial efficiency is measured using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests .
- Outcomes : QASs have shown a wide spectrum of antibacterial activity, and their efficiency can be increased with the chain length .
Handling Hydrochloric Acid
- Application : Stainless steels are often used for handling hydrochloric acid (HCl), and the chloride ion in “(S,S)-Palonosetron-d3 Hydrochloride” could potentially make it relevant in this field .
- Methods : The selection of stainless steels for handling HCl is based on their resistance to corrosion .
- Outcomes : The right selection of stainless steel can ensure safe and efficient handling of HCl .
Propiedades
Número CAS |
1246816-81-8 |
|---|---|
Nombre del producto |
(S,S)-Palonosetron-d3 Hydrochloride |
Fórmula molecular |
C19H25ClN2O |
Peso molecular |
335.89 |
Nombre IUPAC |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
Clave InChI |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
SMILES |
C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |
Sinónimos |
(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
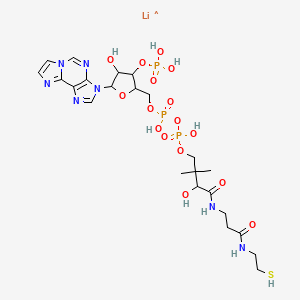
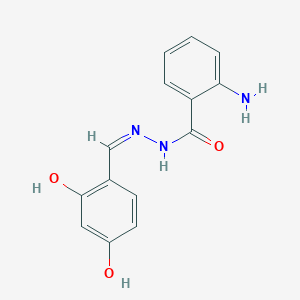
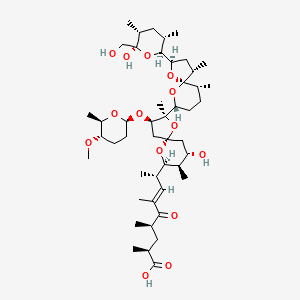
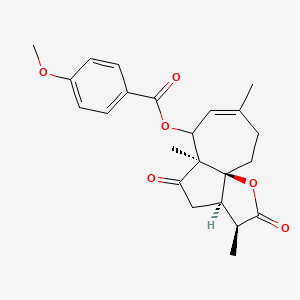
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)
